N-Desmethylzopiclone is a significant metabolite of zopiclone, a non-benzodiazepine hypnotic medication used for short-term treatment of insomnia [, ]. While zopiclone itself is racemic, composed of (+) and (-) enantiomers, N-Desmethylzopiclone is primarily derived from the (+)-enantiomer of zopiclone []. Unlike zopiclone and its other primary metabolite, zopiclone-N-oxide, N-Desmethylzopiclone is considered pharmacologically inactive [, ].
N-Desmethylzopiclone is classified as a psychotropic drug and is categorized under metabolites of zopiclone. It is formed through the metabolic process in the liver, specifically by oxidative deamination of zopiclone, which is used clinically for the treatment of insomnia. The compound itself does not exhibit significant hypnotic effects compared to its parent drug but serves as an important marker in pharmacokinetic studies and toxicology .
The synthesis of N-desmethylzopiclone can be achieved through various methods, primarily focusing on the modification of zopiclone. One notable method involves:
N-Desmethylzopiclone has a complex molecular structure characterized by:
The stereochemistry of N-desmethylzopiclone is crucial for its interaction with biological targets, particularly GABA_A receptors, which are implicated in its activity profile .
N-Desmethylzopiclone participates in various chemical reactions, primarily related to its metabolic pathways:
The mechanism of action of N-desmethylzopiclone is less direct than that of zopiclone itself. While it does not exhibit significant hypnotic activity on its own, it may influence the pharmacokinetics and pharmacodynamics of zopiclone through:
N-Desmethylzopiclone exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during analytical procedures .
N-Desmethylzopiclone has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2